![molecular formula C12H25ClN4 B14300543 1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride CAS No. 113613-99-3](/img/structure/B14300543.png)
1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry.
Métodos De Preparación
The synthesis of 1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride typically involves the reaction of piperazine with an appropriate alkylating agent. The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and processes, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride can be compared with other similar compounds, such as:
2-(piperazin-1-yl)ethan-1-ol: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium chloride: This compound has a different core structure but shares some functional similarities.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound has a similar piperazine moiety but different substituents, resulting in unique properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that make it suitable for a wide range of applications.
Propiedades
Número CAS |
113613-99-3 |
|---|---|
Fórmula molecular |
C12H25ClN4 |
Peso molecular |
260.81 g/mol |
Nombre IUPAC |
1-ethenyl-1-(2-piperazin-1-ylethyl)piperazin-1-ium;chloride |
InChI |
InChI=1S/C12H25N4.ClH/c1-2-16(10-5-14-6-11-16)12-9-15-7-3-13-4-8-15;/h2,13-14H,1,3-12H2;1H/q+1;/p-1 |
Clave InChI |
FEVSCJVTDUODFS-UHFFFAOYSA-M |
SMILES canónico |
C=C[N+]1(CCNCC1)CCN2CCNCC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


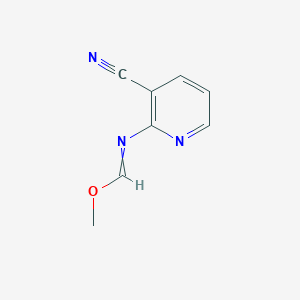
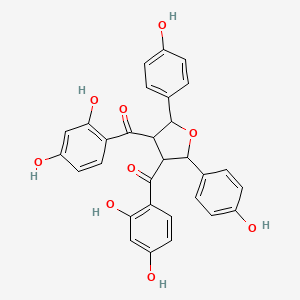
![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
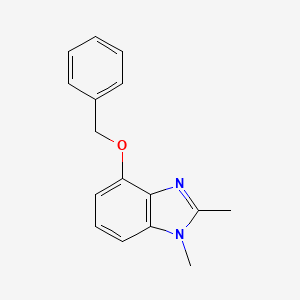
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
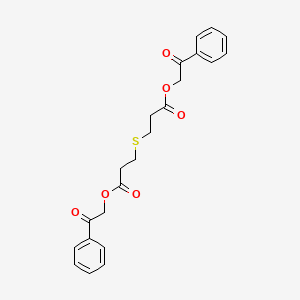
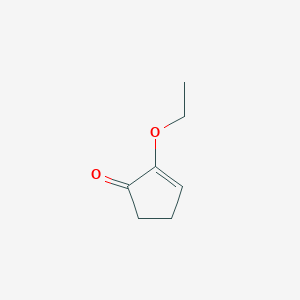
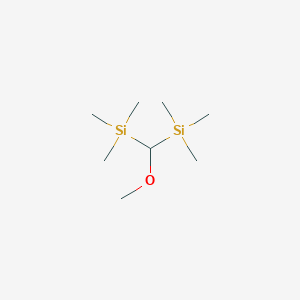
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
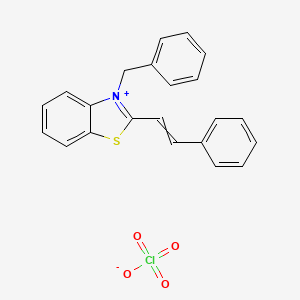
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)

